molecular formula C16H19ClN2S B2383030 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride CAS No. 1049786-30-2

2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride

Cat. No. B2383030
CAS RN: 1049786-30-2
M. Wt: 306.85
InChI Key: WXLBAIXWHIBLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride, also known as MT2, is a synthetic compound that belongs to the family of melanocortin receptors (MCRs) agonists. It is used in scientific research to study the physiological and biochemical effects of MCRs activation.

Mechanism of Action

2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride activates the MCR4 subtype by binding to its receptor and inducing a conformational change that leads to the activation of the G protein-coupled signaling pathway. This results in the activation of downstream effectors such as adenylyl cyclase and the release of intracellular messengers such as cAMP, which leads to the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been shown to reduce food intake and body weight in animal models of obesity and to increase energy expenditure. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride in scientific research is its selectivity for the MCR4 subtype, which allows for the specific study of the physiological and biochemical effects of MCR4 activation. Additionally, this compound has been shown to be stable in vitro and in vivo, which allows for the accurate measurement of its effects. However, one of the limitations of using this compound in lab experiments is its high cost, which can limit its use in large-scale studies.

Future Directions

There are several future directions for the study of 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride in scientific research. One area of future research is the development of more selective agonists and antagonists of the MCR4 subtype, which can be used to study its specific physiological and biochemical effects. Additionally, the study of the signaling pathways activated by this compound and its downstream effectors can provide insights into the mechanisms underlying its physiological and biochemical effects. Furthermore, the study of the effects of this compound in human subjects can provide valuable information for the development of novel therapies for obesity and other metabolic disorders.

Synthesis Methods

2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride is synthesized through a multi-step process that involves the condensation of 2-methylindole-3-carbaldehyde with thiophen-2-ylmethylamine followed by reduction with sodium borohydride. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride is mainly used in scientific research to study the physiological and biochemical effects of MCRs activation. Melanocortin receptors are G protein-coupled receptors that play a crucial role in the regulation of various physiological functions such as pigmentation, inflammation, and energy homeostasis. This compound is a selective agonist of the MCR4 subtype, which is primarily expressed in the hypothalamus and plays a crucial role in the regulation of appetite and energy expenditure.

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-12-14(15-6-2-3-7-16(15)18-12)8-9-17-11-13-5-4-10-19-13;/h2-7,10,17-18H,8-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLBAIXWHIBLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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